REACTION_SMILES
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[CH2:1]([c:5]1[cH:6][cH:7][cH:9][cH:10][cH:11]1)[N:8]([C:2](=[O:3])[O-:4])[CH:12]1[CH2:13][O:14][CH:15]([CH:18]([CH3:19])[CH3:20])[O:16][CH2:17]1.[CH3:21][CH2:22][O:23][C:24]([CH3:25])=[O:26]>>[NH2:8][CH:12]1[CH2:13][O:14][CH:15]([CH:18]([CH3:19])[CH3:20])[O:16][CH2:17]1
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Name
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CC(C)C1OCC(N(Cc2ccccc2)C(=O)[O-])CO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C1OCC(N(Cc2ccccc2)C(=O)[O-])CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CC(C)C1OCC(N)CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |